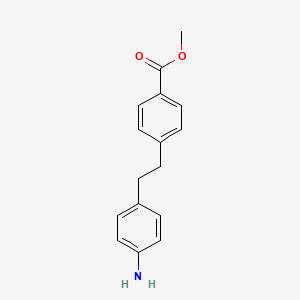

Methyl 4-(4-aminophenethyl)benzoate

概要

説明

“Methyl 4-(4-aminophenethyl)benzoate” is a chemical compound. It is also known by other names such as “Benzoic acid, p-amino-, methyl ester”, “p-(Methoxycarbonyl)aniline”, “p-Aminobenzoic acid methyl ester”, “Methyl aniline-4-carboxylate”, “Methyl p-aminobenzoate”, “Methyl 4-aminobenzoate”, “4-(Methoxycarbonyl)aniline”, “4-Aminobenzoic acid methyl ester”, “Methyl ester of p-aminobenzoic acid”, “Methyl ester of 4-aminobenzoic acid”, and "4-(Carbomethoxy)aniline" . It is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Synthesis Analysis

The synthesis of “Methyl 4-(4-aminophenethyl)benzoate” involves several steps including alkylation, esterification, and another alkylation . The synthesis process was selected to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis

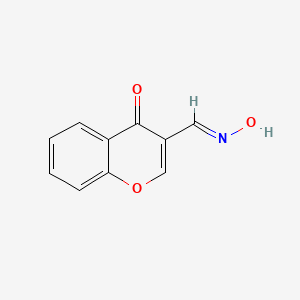

The molecular structure of “Methyl 4-(4-aminophenethyl)benzoate” can be represented by the formula C8H9NO2 . The molecular weight of the compound is 151.1626 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(4-aminophenethyl)benzoate” include its molecular weight of 151.1626 and its molecular formula of C8H9NO2 .科学的研究の応用

Organic Nonlinear Optical (NLO) Materials

- Application : The crystal structure of this compound can be grown as organic NLO single crystals. These crystals exhibit second harmonic conversion (SHC) properties, making them useful for frequency doubling and other nonlinear optical processes .

Precursor for Schiff Base Derivatives

- Application : Methyl 4-(4-aminophenethyl)benzoate can serve as a precursor for synthesizing Schiff base derivatives. These derivatives often exhibit interesting coordination behavior and can be used in various chemical reactions .

Pharmaceutical Research

- Application : Researchers can explore the pharmacological properties of Methyl 4-(4-aminophenethyl)benzoate. Its structural features may contribute to drug design, especially in areas related to central nervous system disorders or inflammation .

Materials Science and Crystal Engineering

- Application : By understanding the crystal packing and intermolecular interactions of Methyl 4-(4-aminophenethyl)benzoate, researchers can tailor its properties for specific applications. This includes optimizing its solubility, stability, and mechanical properties .

Photophysical Studies

- Application : Researchers can investigate the absorption and emission spectra of Methyl 4-(4-aminophenethyl)benzoate. These studies provide insights into its electronic transitions and fluorescence properties, which may have applications in sensors or imaging agents .

Synthetic Chemistry

- Application : Chemists can use Methyl 4-(4-aminophenethyl)benzoate as a building block for various synthetic transformations. For example, it can undergo nucleophilic substitution reactions or be modified to introduce other functional groups .

Safety And Hazards

“Methyl 4-(4-aminophenethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

特性

IUPAC Name |

methyl 4-[2-(4-aminophenyl)ethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,2-3,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYNQGMMCMCOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[2-(4-aminophenyl)ethyl]benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid](/img/structure/B3039734.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid](/img/structure/B3039735.png)

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3039738.png)

![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)